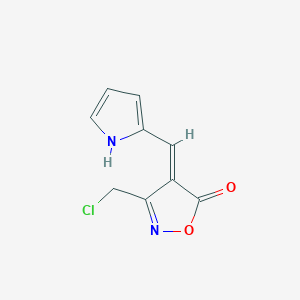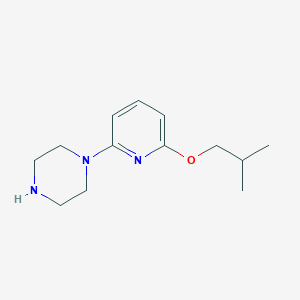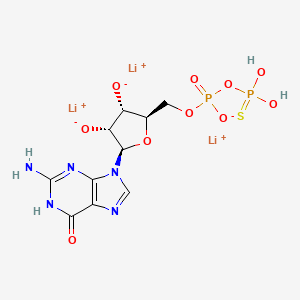
Guanosine 5'-O-(2-Thiodiphosphate), Trilithium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt is a non-hydrolyzable analog of guanosine diphosphate (GDP). This compound is known for its ability to competitively inhibit G-protein activation by guanosine triphosphate (GTP) and GTP analogs. It is commonly used in biochemical research to study G-protein-coupled receptor (GPCR) signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt involves the thiolation of guanosine diphosphate (GDP). The reaction typically requires the use of thiophosphoryl chloride (PSCl3) as the thiolation reagent. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride. The product is then purified using chromatographic techniques to obtain the trilithium salt form .
Industrial Production Methods
Industrial production of Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically produced in bulk and stored under desiccated conditions to maintain stability .
化学反応の分析
Types of Reactions
Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt primarily undergoes substitution reactions due to the presence of the thiophosphate group. It does not readily undergo oxidation or reduction reactions under normal laboratory conditions .
Common Reagents and Conditions
The compound is stable under a variety of conditions but is typically handled under anhydrous conditions to prevent hydrolysis. Common reagents used in reactions with this compound include nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from reactions involving Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt are typically thiophosphate derivatives. These products are often used in further biochemical assays to study enzyme interactions and signaling pathways .
科学的研究の応用
Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt has a wide range of applications in scientific research:
Chemistry: Used as a non-hydrolyzable analog of GDP in studies of enzyme kinetics and reaction mechanisms.
Biology: Employed in the study of GPCR signaling pathways and G-protein activation.
Medicine: Investigated for its potential role in modulating signaling pathways involved in various diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt exerts its effects by competitively inhibiting the activation of G-proteins by GTP. It binds to the G-protein in place of GTP, preventing the activation of downstream signaling pathways. This inhibition is useful in studying the role of G-proteins in various cellular processes .
類似化合物との比較
Similar Compounds
- Guanosine 5’-triphosphate sodium salt hydrate
- Guanosine 5’-[γ-thio]triphosphate tetralithium salt
- Guanosine 5’-[β-thio]diphosphate trilithium salt
- Adenosine 5’-triphosphate magnesium salt
- Adenosine 5’-triphosphate disodium salt hydrate
Uniqueness
Guanosine 5’-O-(2-Thiodiphosphate), Trilithium Salt is unique due to its non-hydrolyzable nature, which makes it an ideal tool for studying G-protein activation without the interference of hydrolysis. This property sets it apart from other similar compounds that may be hydrolyzed under experimental conditions .
特性
分子式 |
C10H12Li3N5O10P2S |
|---|---|
分子量 |
477.1 g/mol |
IUPAC名 |
trilithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dioxidooxolan-2-yl]methyl dihydroxyphosphinothioyl phosphate |
InChI |
InChI=1S/C10H13N5O10P2S.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28;;;/h2-3,5-6,9H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18);;;/q-2;3*+1/p-1/t3-,5-,6-,9-;;;/m1.../s1 |
InChIキー |
OXUJLYXQOJUDEY-CYCLDIHTSA-M |
異性体SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)(O)O)[O-])[O-])N=C(NC2=O)N |
正規SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=S)(O)O)[O-])[O-])N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
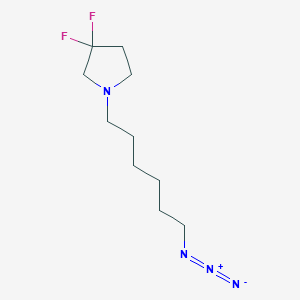
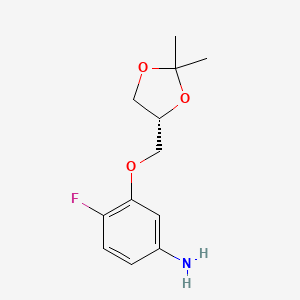

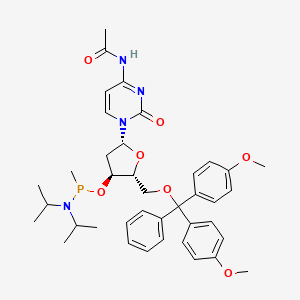
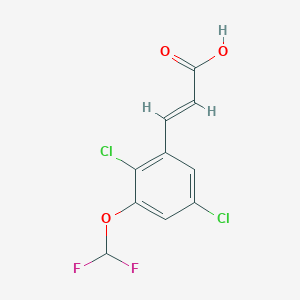
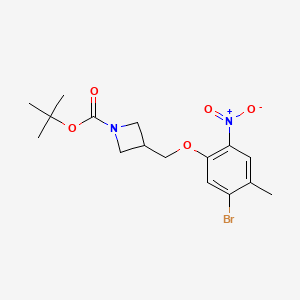
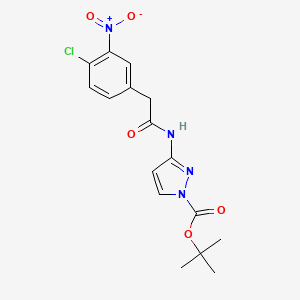
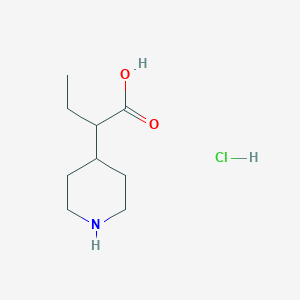
![tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
